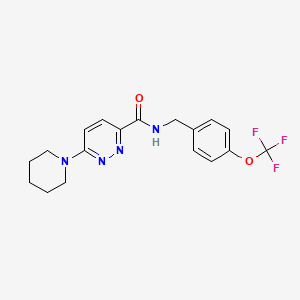
6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, density, and acidity. For this compound, the predicted boiling point is 347.4±37.0 °C, the predicted density is 1.32±0.1 g/cm3, and the predicted acidity coefficient (pKa) is 8.38±0.29 .Applications De Recherche Scientifique
Radiotracers for Positron Emission Tomography Imaging : A study by (Silvers et al., 2016) developed radiotracers for noninvasive assessment of stearoyl-CoA desaturase-1 (SCD-1), which is overexpressed in multiple solid tumors. These radiotracers, including compounds similar to 6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide, were tested in mouse models for imaging SCD-1.
Anti-Tubercular Agents : Research by (Srinivasarao et al., 2020) on pyrazinamide, a first-line drug used in TB therapy, led to the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds showed significant anti-tubercular activity.
Antihistaminic Activity and Eosinophil Infiltration Inhibitors : A study by (Gyoten et al., 2003) synthesized compounds with antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. These compounds included structures related to the chemical .
Stearoyl-CoA Desaturase-1 Inhibitors : Research by (Uto et al., 2010) identified benzoylpiperidine analogs as potent SCD-1 inhibitors, leading to the development of a compound which exhibited strong inhibitory activity and demonstrated plasma triglyceride-lowering effects in Zucker fatty rats.
Antineoplastic Tyrosine Kinase Inhibitor Metabolism : A study by (Gong et al., 2010) investigated the metabolites of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study provides insights into the metabolic pathways of such compounds in humans.
Synthesis of Heterobicycles : (Karthikeyan et al., 2014) synthesized a series of compounds, including those structurally related to the compound , for potential pharmaceutical applications.
Design and Synthesis in Tuberculosis Treatment : (Shindikar et al., 2005) developed novel quinolone derivatives, structurally similar to the specified compound, as potential treatments for tuberculosis.
Mécanisme D'action
Target of Action
The primary target of the compound 6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide is the Protein-tyrosine Kinase 6 (PTK6) . PTK6 is a non-receptor tyrosine kinase that plays a significant role in various cellular processes, including cell proliferation, differentiation, and survival.
Mode of Action
The compound binds to the kinase domain of PTK6 . This binding inhibits the enzymatic activity of PTK6, preventing it from phosphorylating its substrates. This inhibition disrupts the normal signaling pathways regulated by PTK6, leading to changes in cellular processes.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-piperidin-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)12-22-17(26)15-8-9-16(24-23-15)25-10-2-1-3-11-25/h4-9H,1-3,10-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAAEFFYBWNKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate](/img/structure/B2537229.png)


![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2537233.png)
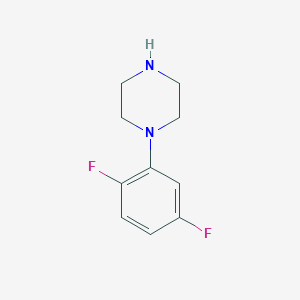
![2-(2,2,6-Trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetic acid](/img/structure/B2537236.png)

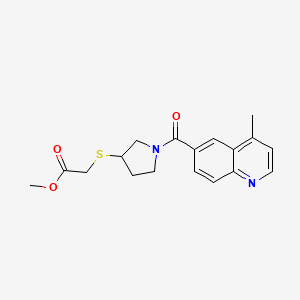
![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)
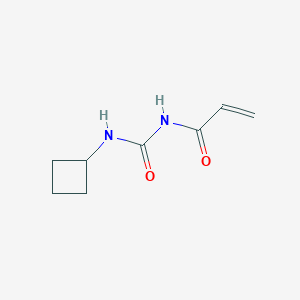
![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)

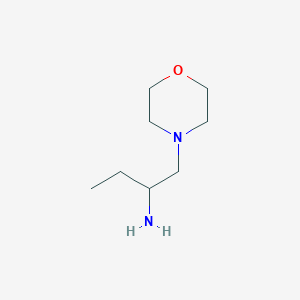
![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)